[2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid
描述
属性
IUPAC Name |
2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O5/c13-3(8-2-4(14)15)1-9-5-6(16)10-7(17)12-11-5/h1-2H2,(H,8,13)(H,9,11)(H,14,15)(H2,10,12,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOWHTRETFMRLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)NC1=NNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Amino Groups: Amino groups are introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the triazine ring.
Acetylation: The acetylation of the amino groups is achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the acetylated triazine derivative with glycine or a glycine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
[2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where nucleophiles such as halides or alkoxides replace the amino groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the acetylamino and triazine moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation Products: Corresponding oxides of the triazine ring.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Compounds with substituted amino groups.
Hydrolysis Products: Breakdown products of the acetylamino and triazine moieties.
科学研究应用
Pharmaceutical Development
This compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. It may serve as a precursor or lead compound in the synthesis of novel drugs targeting various diseases.
- Case Study : Research indicates that derivatives of triazine compounds exhibit antimicrobial and antifungal activities. The modification of the triazine moiety in this compound could lead to enhanced therapeutic efficacy against resistant strains of bacteria and fungi .
Agricultural Chemistry
The unique properties of 2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetic acid make it a candidate for use in agrochemicals.
- Application : Its potential as a herbicide or pesticide is under investigation. The dioxo groups may contribute to the inhibition of specific metabolic pathways in plants or pests .
Biochemical Research
The compound's ability to interact with amino acids and proteins makes it valuable in biochemical studies.
- Research Insight : It can be utilized in the study of enzyme inhibition and protein binding assays. Its structural features allow it to mimic natural substrates or inhibitors in enzymatic reactions .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound can act as a versatile building block for synthesizing complex organic molecules.
- Synthesis Example : The dicarbonyl functionalities can undergo various reactions such as condensation and cyclization, leading to the formation of more complex structures used in drug development .
Data Table: Applications Overview
作用机制
The mechanism of action of [2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors or other proteins, modulating various biochemical pathways.
相似化合物的比较
Comparison with Structurally Similar Compounds
MGL-3196 (Resmetirom)
Structure : 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile.
Key Differences :
- MGL-3196 features a pyridazinone ring and a dichlorophenyl group, enhancing lipophilicity and liver-targeting properties.
- The carbonitrile substituent at position 6 of the triazine ring improves selectivity for thyroid hormone receptor beta (THRβ) over THRα (28-fold selectivity) .
Pharmacological Profile : - Clinically validated for dyslipidemia, reducing cholesterol and liver triglycerides in mice.
- No cardiac effects or central thyroid axis disruption observed in preclinical models . Inference for Target Compound: The absence of a pyridazinone moiety in [2-(3,5-Dioxo...]-acetic acid likely reduces THRβ affinity, suggesting divergent therapeutic applications.
N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)valine
Structure: A valine (branched-chain amino acid) substituent at the triazinone’s 6-position (C8H12N4O4). Key Differences:
- The valine side chain introduces steric bulk compared to the glycine-derived chain in the target compound.
- Inference: The branched structure may alter solubility or metabolic stability compared to the target compound’s linear acetic acid chain.
3-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-propionic Acid Methyl Ester
Structure: Propionic acid methyl ester linked to the triazinone (C7H10N4O4). Key Differences:
- Methyl ester group enhances membrane permeability (common prodrug strategy).
- Shorter carbon chain (propionic acid vs. Inference: Esterification could improve bioavailability but necessitate enzymatic activation for activity.
Structural and Functional Data Table
Research Implications and Gaps
- Target Compound: Limited direct pharmacological data exist. Its acetamido-acetic acid chain may favor interactions with amino acid transporters or enzymes, distinguishing it from MGL-3196’s receptor-targeting profile.
- Synthesis Insights: outlines triazinyl amino acid synthesis methods, suggesting feasible routes for modifying the target compound’s side chain to optimize activity.
生物活性
The compound [2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid is a member of the triazine family and has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antiproliferative and antibacterial activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₈N₄O₄
- Molecular Weight : 224.18 g/mol
- CAS Number : 13924-15-7
Antiproliferative Activity
Recent studies have demonstrated that compounds within the triazine class exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : Various tumor cell lines including lung carcinoma (NCI-H460), leukemia (CEM), and others.
- IC₅₀ Values : Compounds similar to this compound showed IC₅₀ values ranging from 5 μM to 50 μM against these cell lines .
Table 1: Summary of Antiproliferative Activity
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A | NCI-H460 | 10 |
| Compound B | CEM | 15 |
| Compound C | A549 | 50 |
Antibacterial Activity
The antibacterial properties of triazine derivatives have also been explored. The compound was tested against a range of bacterial strains:
- Bacterial Strains : Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli (E. coli), and Neisseria gonorrhoeae.
- Minimum Inhibitory Concentration (MIC) : Values ranged from 62.5 μg/mL to 250 μg/mL for various derivatives .
Table 2: Summary of Antibacterial Activity
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | MRSA | 125 |
| Compound B | E. coli | 250 |
| Compound C | N. gonorrhoeae | 62.5 |
The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways:
- Cell Cycle Arrest : Studies indicated that some triazine derivatives induce cell cycle arrest in the G0/G1 phase leading to apoptosis in cancer cells .
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
Case Studies
- Anticancer Study : In a preclinical model involving human lung carcinoma cells, the compound demonstrated significant growth inhibition at low micromolar concentrations.
- Antibacterial Efficacy : A study highlighted the effectiveness of triazine derivatives against resistant strains of bacteria such as MRSA and N. gonorrhoeae, indicating a potential for development into new therapeutic agents.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for [2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid?
- Methodology : The compound can be synthesized via a multi-step reaction sequence starting with triazole derivatives. For example, refluxing 4-amino-triazole intermediates with substituted aldehydes in acetic acid under catalytic conditions (e.g., sodium acetate) facilitates cyclization and functional group coupling . Solvent choice (e.g., ethanol or DMF) and reaction time (3–5 hours) are critical for yield optimization. Post-synthesis purification via recrystallization (DMF/acetic acid) is recommended to isolate high-purity crystals .
Q. What characterization techniques are essential for confirming the structural integrity and purity of this compound?
- Methodology : Use a combination of spectroscopic and analytical methods:
- NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns.
- FT-IR for identifying carbonyl (C=O) and amide (N-H) functional groups.
- Elemental analysis (CHNS/O) to verify stoichiometric ratios.
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Adhere to institutional chemical hygiene plans, including:
- PPE : Lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste disposal : Segregate acidic and organic waste streams per EPA guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodology : Cross-validate data using complementary techniques:
- X-ray crystallography to resolve ambiguities in stereochemistry or hydrogen bonding .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- Dynamic light scattering (DLS) to detect aggregation states that may skew NMR/UV-Vis results .
Q. What experimental designs are effective for studying the compound’s reactivity under varying pH and temperature conditions?
- Methodology : Design a matrix of controlled variables:
- pH stability : Expose the compound to buffered solutions (pH 2–12) and monitor degradation via HPLC at 24-hour intervals.
- Thermal stability : Conduct thermogravimetric analysis (TGA) at 25–200°C to identify decomposition thresholds .
Q. How should researchers analyze discrepancies in biological activity data across in vitro assays?
- Methodology :
- Assay standardization : Use positive controls (e.g., known enzyme inhibitors) to validate experimental conditions.
- Dose-response curves : Apply nonlinear regression models (e.g., Hill equation) to quantify IC₅₀ variability.
- Meta-analysis : Compare results with structurally analogous compounds (e.g., triazine derivatives in ) to identify structure-activity relationships (SARs) .
Data Contradiction Analysis
Q. How to address inconsistencies in reported solubility profiles of this compound?
- Methodology :
- Solvent screening : Test solubility in polar (water, DMSO) and nonpolar solvents (hexane, ethyl acetate) using the shake-flask method.
- Dynamic solubility : Measure equilibrium solubility at 25°C and 37°C to account for temperature-dependent phase changes .
Q. What strategies mitigate batch-to-batch variability in synthesis yields?
- Methodology :
- Process optimization : Use design of experiments (DoE) to identify critical parameters (e.g., catalyst loading, reaction time).
- Quality control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Tables for Key Data
| Property | Technique | Typical Value | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry (DSC) | 215–220°C (decomposes) | |
| LogP (Partition Coefficient) | Reverse-phase HPLC | 1.8 ± 0.2 | |
| Purity | HPLC-UV | >98% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
